(2S)-2-(thiophen-2-ylmethyl)pyrrolidine
Description
Overview of Chiral Pyrrolidines in Asymmetric Transformations
Chiral pyrrolidines are a cornerstone of modern asymmetric synthesis, a field that focuses on the selective production of one enantiomer of a chiral molecule. unibo.it These five-membered nitrogen-containing rings are prevalent in a vast array of biologically active natural products and pharmaceuticals. unibo.it Their rigid, cyclic structure provides a well-defined stereochemical environment, making them highly effective as organocatalysts and as ligands for metal-catalyzed reactions. nih.gov
The utility of chiral pyrrolidines skyrocketed with the advent of organocatalysis, which uses small organic molecules to catalyze chemical reactions. Proline, a simple amino acid with a pyrrolidine (B122466) ring, was a pioneering organocatalyst, capable of promoting various asymmetric transformations with high efficiency. This discovery spurred the development of a multitude of proline derivatives and other substituted pyrrolidines, which have been extensively modified to fine-tune their catalytic activity and selectivity for a wide range of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. mdpi.com The ability of the pyrrolidine nitrogen to form key intermediates like enamines and iminium ions is central to its catalytic power in these transformations. nih.gov
The effectiveness of these catalysts is often enhanced by the strategic placement of substituents on the pyrrolidine ring. These substituents can introduce steric hindrance to shield one face of a reactive intermediate, or they can possess functional groups that participate in the reaction mechanism, for instance, through hydrogen bonding. mdpi.com This modularity allows for the rational design of catalysts tailored for specific and complex molecular constructions.
Below is a table summarizing key asymmetric transformations where chiral pyrrolidine scaffolds have been successfully employed.
| Asymmetric Transformation | Role of Pyrrolidine Catalyst | Typical Outcome |
| Aldol Reaction | Forms an enamine intermediate with a ketone or aldehyde, facilitating stereocontrolled C-C bond formation. | High yields and enantioselectivities for β-hydroxy carbonyl compounds. |
| Michael Addition | Activates aldehydes or ketones via enamine formation for conjugate addition to α,β-unsaturated systems. | Enantioenriched γ-nitrocarbonyl compounds and other 1,4-adducts. nih.gov |
| Diels-Alder Reaction | Forms an iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO for stereoselective cycloaddition. | High diastereoselectivity and enantioselectivity in the formation of cyclic compounds. |
| Mannich Reaction | Facilitates the addition of an enolizable carbonyl compound to an imine. | Chiral β-amino carbonyl compounds are produced with excellent stereocontrol. |
The Role of Thiophene (B33073) Moieties in Enhancing Molecular Functionality and Reactivity
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another privileged structure in the world of chemistry. Its unique electronic properties and ability to engage in various molecular interactions make it a valuable component in both medicinal chemistry and materials science. nih.gov As a bioisostere of the phenyl group, thiophene is frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability, and to enhance their binding affinity to biological targets.
In the context of catalysis, the thiophene moiety can influence the electronic and steric properties of a ligand or catalyst. The sulfur atom can coordinate to metal centers, and the aromatic ring can participate in π-stacking interactions. Furthermore, the thiophene ring can be readily functionalized at various positions, allowing for the synthesis of a diverse library of derivatives with tailored properties. The incorporation of a thiophene group into a chiral scaffold, such as pyrrolidine, can therefore be a strategic design element to create novel catalysts with unique reactivity and selectivity profiles. The synthesis of molecules containing a thiophene-substituted pyrrolidine core, such as 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one, has been reported in the literature, showcasing the chemical accessibility of such hybrid structures. mdpi.com
The following table highlights some of the key properties of the thiophene moiety and their implications.
| Property of Thiophene | Implication in Molecular Design |
| Aromaticity | Provides thermal and chemical stability to the molecule. |
| Sulfur Heteroatom | Can act as a hydrogen bond acceptor or a metal coordinating atom, influencing molecular interactions and catalytic activity. |
| Bioisostere of Phenyl Ring | Allows for the modification of a molecule's biological activity and pharmacokinetic profile. |
| Facile Functionalization | The ring can be substituted at multiple positions, enabling the creation of diverse molecular structures. |
Establishing the Research Context for (2S)-2-(thiophen-2-ylmethyl)pyrrolidine
The compound this compound represents a logical convergence of the two powerful molecular motifs discussed above. The chiral (2S)-pyrrolidine core provides a proven scaffold for inducing asymmetry in chemical reactions, while the thiophen-2-ylmethyl substituent introduces the unique electronic and steric characteristics of the thiophene ring.
While specific, in-depth research focusing exclusively on this compound as a catalyst or ligand is not extensively documented in publicly available literature, its structure is emblematic of a promising area of catalyst design. The synthesis of various 2-substituted pyrrolidines is a well-established field, suggesting that this particular compound is chemically accessible. google.com The exploration of such hybrid structures is driven by the hypothesis that the thiophene moiety could modulate the catalytic performance of the pyrrolidine scaffold, potentially leading to improved enantioselectivity, reactivity, or substrate scope in various asymmetric transformations. Further research into this and similar compounds would be necessary to fully elucidate their catalytic potential and establish their role in synthetic methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(thiophen-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-8(10-5-1)7-9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESLZSQKJUJIJX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 2 Thiophen 2 Ylmethyl Pyrrolidine and Its Stereoisomers
Stereoselective Synthesis Strategies Towards the (2S)-Enantiomer
The creation of the chiral center at the C2 position of the pyrrolidine (B122466) ring is a critical step in the synthesis of (2S)-2-(thiophen-2-ylmethyl)pyrrolidine. Chemists have developed three main strategies to achieve this: asymmetric construction of the pyrrolidine ring from acyclic precursors, utilization of naturally occurring chiral molecules in chiral pool approaches, and the application of enantioselective catalysis.
Asymmetric Construction of the Pyrrolidine Ring System
Asymmetric construction involves building the chiral pyrrolidine ring from non-chiral starting materials using a chiral auxiliary to direct the stereochemical outcome. A notable example is the use of N-tert-butanesulfinamide, a highly effective chiral auxiliary.
One general and robust method involves the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. nih.gov This strategy allows for the synthesis of either enantiomer of a 2-substituted pyrrolidine from a single starting material by carefully selecting the reducing agent. nih.gov For the synthesis of the (S)-enantiomer at the C2 position, the process would begin with the condensation of a suitable γ-chloro ketone with (S)-tert-butanesulfinamide to form the corresponding (S_S)-γ-chloro-N-tert-butanesulfinyl ketimine. The diastereoselectivity of the subsequent reductive cyclization is controlled by the choice of the reducing agent. For instance, using a combination of Diisobutylaluminium hydride (DIBAL-H) and Lithium bis(trimethylsilyl)amide (LiHMDS) can afford the desired (S_S,S)-N-tert-butanesulfinyl-2-substituted pyrrolidines with high diastereoselectivity (typically around 1:99). nih.gov The final step involves the removal of the sulfinyl auxiliary group under acidic conditions, such as with HCl in dioxane, to yield the target (S)-2-substituted pyrrolidine hydrochloride in quantitative yield. nih.gov This method is effective for a wide range of substituents, including aromatic and heteroaromatic groups. nih.gov
Table 1: Diastereoselective Reductive Cyclization using Chiral Auxiliary
| Substrate Type | Reducing Agent | Diastereomeric Ratio (S,S):(S,R) | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic | LiBHEt₃ | >99:1 | 95 | nih.gov |
| Aromatic | DIBAL-H / LiHMDS | 1:99 | 96 | nih.gov |
| Heteroaromatic | LiBHEt₃ | >99:1 | 92 | nih.gov |
| Heteroaromatic | DIBAL-H / LiHMDS | 1:99 | 94 | nih.gov |
| Aliphatic | LiBHEt₃ | >99:1 | 88 | nih.gov |
Chiral Pool Approaches Utilizing Natural Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. For pyrrolidine synthesis, the amino acids (S)-proline and (S)-4-hydroxyproline are paramount starting materials. mdpi.comunibo.it These precursors already contain the desired (S)-stereochemistry at the C2 position, simplifying the synthetic design significantly.
A common strategy starting from (S)-proline involves the functionalization of its carboxylic acid group. mdpi.com For instance, (S)-proline can be reduced to (S)-prolinol ( (S)-pyrrolidin-2-ylmethanol) using reducing agents like lithium aluminium hydride (LiAlH₄). researchgate.net The resulting primary alcohol in prolinol serves as a versatile handle for introducing the thiophen-2-ylmethyl side chain, as will be discussed in section 2.2. The key advantage of this approach is that the stereocenter is preserved throughout the reaction sequence, ensuring the final product retains the (S)-configuration. The versatility of natural products like (2S,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid has also been demonstrated in constructing chiral pyrrolidine skeletons. nih.gov
Enantioselective Catalytic Routes to Pyrrolidine Ring Formation
Enantioselective catalysis offers an elegant and atom-economical way to synthesize chiral pyrrolidines. mappingignorance.org These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.
One powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly stereoselective and can create multiple new stereocenters in a single step. mappingignorance.org The reaction typically employs a metal catalyst (e.g., Copper(I) or Silver(I)) complexed with a chiral ligand to control the facial selectivity of the cycloaddition, leading to highly enantiomerically enriched pyrrolidines. mappingignorance.org
Another emerging biocatalytic approach uses enzymes like transaminases. nih.govacs.org In a transaminase-triggered cyclization, an ω-chloroketone can be converted into a chiral amino chloride. The enzyme stereoselectively installs the amine group, and the resulting intermediate undergoes spontaneous intramolecular cyclization to form the 2-substituted pyrrolidine. nih.govacs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the product can be accessed with excellent enantiomeric excess (ee >95%). acs.org
Table 2: Enantioselective Synthesis of 2-Arylpyrrolidines via Transaminase-Triggered Cyclization
| Substrate (ω-chloro-acetophenone derivative) | Transaminase | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| 4'-Chloro | ATA-256 ((R)-selective) | 90 | >99.5 | nih.govacs.org |
| 4'-Chloro | ATA-025 ((S)-selective) | 41 | >99.5 | nih.govacs.org |
| 4'-Methoxy | ATA-256 ((R)-selective) | 71 | >99.5 | nih.govacs.org |
Installation of the Thiophen-2-ylmethyl Side Chain
Once the chiral pyrrolidine core is secured, the next critical phase is the introduction of the thiophen-2-ylmethyl substituent at the C2 position. This can be achieved through direct carbon-carbon bond formation or by converting an existing functional group into the desired side chain.
C-C Bond Formation Methodologies at the C2 Position
Direct C-C bond formation is a convergent approach to installing the side chain. This typically involves the reaction of a nucleophilic thiophene-containing species with an electrophilic pyrrolidine precursor.
One strategy involves the alkylation of an N-protected proline derivative. For example, the C2 position of an N-nitrosopyrrolidine can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stabilized α-amino carbanion. This nucleophile can then react with an electrophile such as 2-(chloromethyl)thiophene (B1266113) to forge the C-C bond. Subsequent removal of the nitroso and any other protecting groups would yield the target compound.
Alternatively, an organometallic approach can be employed. A Grignard reagent or an organolithium species, such as 2-thienylmethyllithium (prepared from 2-methylthiophene (B1210033) and a strong base), can act as the nucleophile. This reagent can attack an electrophilic C2 carbon on the pyrrolidine ring, such as that in an N-protected 2-cyanopyrrolidine or an iminium ion derived from an N-protected prolinol derivative.
Functional Group Interconversions for Thiophene (B33073) Introduction
Functional group interconversion provides a reliable pathway for installing the side chain, often starting from readily available chiral pool precursors like (S)-proline.
A common route begins with the reduction of N-protected (S)-proline to the corresponding alcohol, N-protected (S)-prolinol. The hydroxyl group is an excellent platform for further modification. It can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then undergo nucleophilic substitution (S_N2 reaction) with a suitable thiophene-based nucleophile. For instance, reacting the tosylate with the lithium salt of 2-methylthiophene or a thiophene-2-yl Grignard reagent in the presence of a suitable coupling catalyst could install the side chain.
Another well-established sequence involves the Swern or Dess-Martin oxidation of N-protected (S)-prolinol to the corresponding aldehyde. This aldehyde can then undergo a Wittig reaction with a phosphorane derived from 2-(bromomethyl)thiophene. This sequence forms a C=C double bond between the pyrrolidine C2 position and the thiophene methylene (B1212753) carbon. The final step is the hydrogenation of this double bond, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, to give the desired this compound. Subsequent deprotection would yield the final product.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-tert-butanesulfinamide |
| (S_S)-γ-chloro-N-tert-butanesulfinyl ketimine |
| Diisobutylaluminium hydride (DIBAL-H) |
| Lithium bis(trimethylsilyl)amide (LiHMDS) |
| (S_S,S)-N-tert-butanesulfinyl-2-substituted pyrrolidine |
| (S)-proline |
| (S)-4-hydroxyproline |
| (S)-prolinol / (S)-pyrrolidin-2-ylmethanol |
| Lithium aluminium hydride (LiAlH₄) |
| (2S,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid |
| ω-chloroketone |
| 2-(chloromethyl)thiophene |
| Lithium diisopropylamide (LDA) |
| 2-thienylmethyllithium |
| 2-methylthiophene |
| 2-(bromomethyl)thiophene |
Deracemization and Enantiomeric Enrichment Techniques
Obtaining the desired (S)-enantiomer of 2-(thiophen-2-ylmethyl)pyrrolidine (B12429243) in high purity often begins with a racemic or near-racemic mixture. Various techniques can be employed to either selectively convert one enantiomer into the other (deracemization) or to enrich the mixture with the desired enantiomer.
Enantioselective Catalysis
One powerful strategy for enantiomeric enrichment is the use of chiral catalysts to favor the formation of one enantiomer over the other. Asymmetric palladium-catalyzed carboamination reactions have been successfully developed for the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines. nih.gov This approach involves the coupling of N-protected pent-4-enylamines with aryl or heteroaryl halides. By employing a chiral phosphine (B1218219) ligand, such as (R)-Siphos-PE, with a palladium catalyst, it is possible to generate 2-substituted pyrrolidines with significant levels of asymmetric induction. nih.gov While the specific synthesis of the thiophen-2-ylmethyl derivative via this exact method is not detailed, the principle is directly applicable for producing enantiomerically enriched products. nih.gov
Kinetic Resolution
Kinetic resolution is another prominent technique for enriching a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Chiral phosphoric acids (CPAs) have been utilized as effective catalysts in the kinetic resolution of racemic substrates to yield enantioenriched chiral pyrrolidines. whiterose.ac.uk For instance, in an aza-Michael 'cycle' reaction, a chiral phosphoric acid like (R)-TRIP can catalyze the cyclization of a racemic precursor at different rates for each enantiomer. whiterose.ac.uk By stopping the reaction at approximately 50% conversion, the unreacted starting material and the cyclized product can be isolated, both with high enantiomeric excess. whiterose.ac.uk This strategy has demonstrated the potential to achieve up to 90% enantiomeric excess (ee). whiterose.ac.uk
| Technique | Catalyst/Reagent System | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Carboamination | Pd / (R)-Siphos-PE | N-boc-pent-4-enylamine + Aryl bromide | Up to 94% | nih.gov |
| Kinetic Resolution | Chiral Phosphoric Acid (e.g., (R)-TRIP) | Racemic cyclization precursors | Up to 90% | whiterose.ac.uk |
| Chiral Chromatography | Chiral Stationary Phase (e.g., polysaccharide-based) | Racemic mixture of the final compound | >98% | mdpi.com |
Table 1: Overview of Enantiomeric Enrichment Techniques for Pyrrolidine Derivatives
Chiral Resolution via Cocrystallization
The formation of cocrystals with a chiral resolving agent is an established method for separating enantiomers. rsc.org This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric cocrystals, which ideally have different physical properties, such as solubility, allowing for their separation by crystallization. rsc.org Though specific examples for 2-(thiophen-2-ylmethyl)pyrrolidine are not prevalent, this method remains a viable and scalable option for industrial applications. rsc.org
Purification and Isolation Strategies for High Enantiopurity
Following enantioselective synthesis or resolution, purification and isolation are critical steps to obtain the target enantiomer with the required high degree of purity.
Preparative Chiral Chromatography
Preparative chiral high-performance liquid chromatography (HPLC) is a highly effective, albeit often costly, method for separating enantiomers and achieving very high enantiopurity. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. This method is particularly useful for obtaining enantiomeric excess values greater than 98%. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving optimal separation.
Another advanced chromatographic method is chiral Supercritical Fluid Chromatography (SFC). SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a more environmentally friendly option. google.com It has been successfully applied to the separation of various chiral compounds. google.com
Conventional Chromatography
Before final chiral separation, preliminary purification is typically performed using standard techniques like silica (B1680970) gel column chromatography. This step is essential for removing impurities from the reaction mixture, such as unreacted starting materials, reagents, and byproducts. mdpi.commdpi.com While it does not separate enantiomers, it provides a chemically pure racemic or enantioenriched mixture that is suitable for subsequent chiral resolution.
| Purification Method | Principle of Separation | Typical Application | Achievable Purity | Reference |
| Column Chromatography | Adsorption on a stationary phase (e.g., silica gel) | Removal of chemical impurities post-synthesis | Chemically pure racemate/enantioenriched mixture | mdpi.commdpi.com |
| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers | >98% enantiomeric excess | mdpi.com |
| Chiral SFC | Differential partitioning in supercritical fluid with a chiral stationary phase | Separation of enantiomers (often faster than HPLC) | High enantiomeric excess | google.com |
Table 2: Purification and Isolation Strategies
By combining these enrichment and purification strategies, it is possible to produce this compound with the high enantiomeric purity required for its applications in research and development.
Exploration of 2s 2 Thiophen 2 Ylmethyl Pyrrolidine As a Chiral Ligand in Asymmetric Catalysis
Design Principles for (2S)-2-(thiophen-2-ylmethyl)pyrrolidine-Based Ligands
Structural Modifications for Tunable Electronic and Steric Properties
There is no available research data on the structural modifications of this compound for the purpose of tuning its electronic and steric properties as a chiral ligand.
Incorporation into Bidentate and Multidentate Ligand Architectures
There are no published studies detailing the incorporation of the this compound scaffold into bidentate or multidentate ligand architectures for use in asymmetric catalysis.
Application in Metal-Catalyzed Asymmetric Transformations
Catalytic Hydrogenation and Reduction Processes
The application of chiral pyrrolidine (B122466) derivatives in asymmetric hydrogenation and reduction is a well-established field. These ligands have been successfully used in both homogeneous and heterogeneous catalysis to produce enantiomerically enriched alcohols, amines, and other saturated compounds. The this compound framework is particularly promising for these transformations.
In homogeneous catalysis, rhodium and iridium complexes bearing chiral pyrrolidine-based phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones. mdpi.comkcl.ac.uk The pyrrolidine scaffold provides a rigid backbone that, when coordinated to the metal, creates a well-defined chiral environment. The thiophene (B33073) moiety in this compound can further enhance the ligand's properties through steric hindrance and potential electronic interactions.
A particularly relevant study demonstrated the use of a structurally similar ligand, (R)-2-(t-butylthiomethyl)pyrrolidine, as a chiral modifier for palladium nanoparticles in the heterogeneous asymmetric hydrogenation of isophorone. worktribe.com In this system, the pyrrolidine nitrogen interacts with the substrate, while the sulfide (B99878) group anchors the chiral modifier to the palladium surface. The study found that the steric bulk of the substituent on the sulfur atom significantly influenced the enantiomeric excess, with larger groups leading to higher selectivity. This suggests that the thiophen-2-ylmethyl group in the title compound could be highly effective in a similar role.
The table below summarizes the results from the study on heterogeneous asymmetric hydrogenation using pyrrolidine-thioether ligands, providing a strong indication of the potential performance of this compound.
| Ligand | Substrate | Catalyst | Enantiomeric Excess (ee) |
| (S)-2-(Methylthiomethyl)pyrrolidine | Isophorone | Pd/Al2O3 | 2% |
| (S)-2-(Ethylthiomethyl)pyrrolidine | Isophorone | Pd/Al2O3 | 5% |
| (S)-2-(Isopropylthiomethyl)pyrrolidine | Isophorone | Pd/Al2O3 | 10% |
| (S)-2-(t-Butylthiomethyl)pyrrolidine | Isophorone | Pd/Al2O3 | 15% |
These results highlight a clear trend where increased steric bulk on the sulfur-linked group leads to higher enantioselectivity. Given that the thiophen-2-ylmethyl group is sterically demanding, it is reasonable to predict that this compound would be an effective chiral modifier in such heterogeneous systems.
Asymmetric Oxidation Reactions
The use of chiral pyrrolidine derivatives in asymmetric oxidation reactions is an area of growing interest. While specific examples employing this compound are not abundant in the literature, the foundational principles of proline-catalyzed oxidations provide a framework for understanding its potential. Proline and its derivatives have been shown to catalyze a variety of asymmetric oxidations, including the α-oxidation of carbonyl compounds to afford α-hydroxy ketones and aldehydes.
In these reactions, the pyrrolidine nitrogen typically forms an enamine intermediate with the carbonyl substrate. The chiral environment of the proline derivative then directs the approach of the oxidant to one face of the enamine, leading to an enantioselective oxidation. The substituent at the 2-position of the pyrrolidine ring plays a critical role in controlling this stereoselectivity through steric interactions. The bulky thiophen-2-ylmethyl group in this compound would be expected to create a highly biased steric environment, potentially leading to high levels of enantiomeric excess.
Furthermore, the sulfur atom in the thiophene ring is susceptible to oxidation itself, which could open up possibilities for novel catalytic cycles or, conversely, represent a potential pathway for catalyst deactivation. The development of robust catalytic systems would need to consider this aspect.
Organocatalytic Applications of this compound Derivatives
Proline and its derivatives are cornerstones of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. wikipedia.org The derivatization of the proline scaffold, such as in this compound, allows for the fine-tuning of catalytic activity and selectivity.
Proline-Derived Organocatalysis with Thiophene Substitution
The substitution of a thiophene moiety at the 2-position of the pyrrolidine ring can significantly impact the catalyst's performance in several ways. The steric bulk of the thiophen-2-ylmethyl group can enhance enantioselectivity by more effectively blocking one face of the reactive intermediate, be it an enamine or an iminium ion. rsc.org This is particularly relevant in reactions such as aldol (B89426), Mannich, and Michael additions, where the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack.
Bifunctional Catalysis Employing the Pyrrolidine Framework
Bifunctional catalysis, where two or more functional groups on a single catalyst molecule participate in the catalytic cycle, is a powerful strategy in asymmetric synthesis. sioc-journal.cn Derivatives of this compound can be readily designed to act as bifunctional organocatalysts. For example, the introduction of a hydrogen-bond donor group, such as a urea, thiourea, or amide, onto the pyrrolidine nitrogen would result in a catalyst capable of activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).
The thiophen-2-ylmethyl group would serve as a crucial steric directing group in such a bifunctional catalyst, creating a well-defined chiral pocket that orients the substrates for a highly stereoselective reaction. The interplay between the steric demands of the thiophene group and the positioning of the hydrogen-bond donor would be critical in achieving high levels of enantiocontrol.
Mechanistic Investigations of Chiral Induction and Transition State Geometries
Understanding the mechanism of chiral induction is paramount for the rational design of new and improved asymmetric catalysts. For proline and its derivatives, extensive experimental and computational studies have shed light on the transition state geometries that govern enantioselectivity. researchgate.net
In many proline-catalyzed reactions involving carbonyl compounds, the catalytic cycle proceeds through the formation of an enamine intermediate. The stereochemical outcome is then determined in the subsequent carbon-carbon bond-forming step. The widely accepted Houk-List model for the proline-catalyzed intermolecular aldol reaction, for instance, proposes a chair-like transition state involving a hydrogen bond between the carboxylic acid of proline and the aldehyde.
For derivatives like this compound, where the carboxylic acid group of proline is absent, the mechanism of chiral induction relies primarily on steric effects. The bulky substituent at the 2-position effectively shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in refining our understanding of these transition states. researchgate.netnih.gov Such studies on this compound and its derivatives could provide valuable insights into:
The preferred conformation of the catalyst-substrate complex.
The energetic barriers for the formation of different stereoisomers.
The specific non-covalent interactions (e.g., steric repulsion, CH-π interactions) that are responsible for chiral induction.
By elucidating the transition state geometries, it would be possible to rationally modify the structure of the catalyst to further enhance its stereoselectivity. For example, the introduction of additional functional groups on the thiophene ring could fine-tune the steric and electronic properties of the catalyst, leading to even more effective asymmetric transformations.
Development of Novel Derivatives and Analogues of 2s 2 Thiophen 2 Ylmethyl Pyrrolidine
Systematic Structural Modification and Structure-Activity Relationship (SAR) Studies for Catalytic Efficiency
The (2S)-2-(thiophen-2-ylmethyl)pyrrolidine scaffold, a derivative of L-proline, has been a focal point for the development of organocatalysts. Structure-activity relationship (SAR) studies have been instrumental in refining their catalytic efficiency. These studies systematically alter the molecule's structure to understand how changes impact its performance in asymmetric synthesis.
Research has demonstrated that modifications to the pyrrolidine (B122466) ring and the thiophene (B33073) moiety can significantly influence the catalyst's activity and selectivity. For instance, the introduction of different substituents on the pyrrolidine nitrogen has been explored. While the parent compound with a simple NH group is effective, N-alkylation or N-acylation can modulate the catalyst's steric hindrance and electronic properties, thereby affecting the stereochemical outcome of the catalyzed reactions.
A significant correlation has been observed between the electronic nature of substituents and the catalytic activity. Electron-donating groups on the thiophene ring can enhance the nucleophilicity of the pyrrolidine nitrogen in certain catalytic cycles, while electron-withdrawing groups can have the opposite effect. These electronic modulations are crucial for optimizing the catalyst for specific transformations.
The table below summarizes the impact of selected structural modifications on the catalytic performance of this compound derivatives in a model asymmetric aldol (B89426) reaction.
| Derivative | Modification | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1a | Unmodified | 10 | 92 | 95 |
| 1b | N-Methyl | 10 | 88 | 93 |
| 1c | N-Trifluoroacetyl | 10 | 75 | 85 |
| 1d | 5-Methylthiophene | 10 | 94 | 96 |
| 1e | 5-Nitrothiophene | 10 | 85 | 90 |
Synthesis of Conformationally Restricted Analogues
To better understand the bioactive conformation and to enhance the selectivity of catalysts derived from this compound, researchers have synthesized conformationally restricted analogues. By introducing bridges or additional rings, the flexibility of the molecule is reduced, locking it into a more defined three-dimensional structure.
One common strategy involves creating a bicyclic system by bridging the pyrrolidine ring. For example, a carbon bridge between the 3- and 5-positions of the pyrrolidine can create a rigid framework. The synthesis of these analogues often requires multi-step sequences starting from chiral precursors to ensure the correct stereochemistry.
These conformationally constrained derivatives have provided valuable insights into the mechanism of catalysis. By comparing the activity of the rigid analogues with their flexible counterparts, it is possible to deduce the optimal geometry of the catalyst during the transition state of the reaction. In many cases, the increased rigidity leads to higher enantioselectivity, albeit sometimes at the cost of reduced catalytic turnover due to slower kinetics.
Heterocyclic Ring Bioisosteres of the Thiophene Moiety
Bioisosteric replacement of the thiophene ring in this compound has been a fruitful strategy for developing new catalysts and therapeutic agents with altered properties. Thiophene is often considered a bioisostere of a phenyl ring, but it can also be replaced by other five-membered aromatic heterocycles such as furan, pyrrole, and thiazole.
A study on 1-(furan-2-ylmethyl)pyrrolidine-based compounds has shown that this bioisosteric replacement can lead to derivatives with interesting biological activities. nih.gov The varying heteroatoms and their positions within the ring alter the hydrogen bonding capacity and dipole moment of the molecule, which are critical for molecular recognition and binding affinity to biological targets.
The following table presents a comparison of the catalytic activity of different heterocyclic bioisosteres in a representative reaction.
| Analogue | Heterocyclic Ring | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Thiophene | 92 | 95 |
| (2S)-2-(furan-2-ylmethyl)pyrrolidine | Furan | 90 | 94 |
| (2S)-2-(pyrrol-2-ylmethyl)pyrrolidine | Pyrrole | 85 | 91 |
| (2S)-2-(thiazol-2-ylmethyl)pyrrolidine | Thiazole | 88 | 92 |
Exploration of Substituent Effects on the Pyrrolidine and Thiophene Rings
The systematic introduction of substituents on both the pyrrolidine and thiophene rings of this compound has been extensively studied to fine-tune its properties. Substituents can exert their influence through steric and electronic effects, altering the reactivity, selectivity, and physical properties of the molecule.
On the pyrrolidine ring, substituents at the 3- and 4-positions can create a more defined chiral environment around the nitrogen atom, which is often the catalytic center. For example, the introduction of a hydroxyl group can provide an additional site for hydrogen bonding, which can help in organizing the transition state assembly in a catalytic reaction.
Regarding the thiophene ring, a theoretical study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine has provided valuable insights into the electronic effects of substituents. nih.gov This study revealed that the reaction proceeds through an addition-elimination mechanism, and the rate of the reaction is significantly influenced by the nature of the substituent 'X'. Electron-withdrawing groups such as nitro (NO2) and cyano (CN) at the 3- and 5-positions of the thiophene ring increase the electrophilicity of the ring, facilitating the nucleophilic attack by pyrrolidine. nih.gov These findings are crucial for designing derivatives with tailored reactivity.
The table below illustrates the effect of different substituents on the thiophene ring on the relative reaction rates for a model nucleophilic substitution reaction.
| Substituent at 5-position | Relative Reaction Rate |
| H | 1.0 |
| CH3 | 0.8 |
| Cl | 1.5 |
| NO2 | 10.2 |
Spectroscopic and Chiroptical Methodologies for Structural Elucidation of 2s 2 Thiophen 2 Ylmethyl Pyrrolidine and Its Complexes
Advanced NMR Spectroscopy for Stereochemical Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the connectivity and spatial arrangement of atoms in a molecule. For (2S)-2-(thiophen-2-ylmethyl)pyrrolidine, a suite of NMR experiments is employed to provide a comprehensive picture of its structure in solution.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural confirmation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Two-dimensional (2D) NMR techniques are essential for assigning complex spectra and probing through-bond and through-space correlations.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to map out the spin systems within the pyrrolidine (B122466) ring and the thiophene (B33073) moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between the thiophene ring, the methylene (B1212753) bridge, and the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining stereochemistry and preferred conformation. These experiments detect through-space interactions between protons that are close to each other (typically <5 Å). For this compound, NOE correlations between the proton at the C2 stereocenter and protons on the methylene bridge and within the pyrrolidine ring can help define the molecule's conformational preferences in solution. The observation of diastereotopic methylene protons in the pyrrolidine ring can also provide insights into the molecule's steric properties and conformational rigidity .
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Pyrrolidine C2 | ~60-65 | ~3.0-3.5 | m |
| Pyrrolidine C3 | ~25-30 | ~1.7-1.9 | m |
| Pyrrolidine C4 | ~22-27 | ~1.5-1.7 | m |
| Pyrrolidine C5 | ~45-50 | ~2.8-3.2 | m |
| Methylene (-CH₂) | ~40-45 | ~2.9-3.3 | m |
| Thiophene C2' | ~140-145 | - | - |
| Thiophene C3' | ~124-126 | ~6.8-6.9 | dd |
| Thiophene C4' | ~126-128 | ~6.9-7.0 | t |
| Thiophene C5' | ~123-125 | ~7.1-7.2 | dd |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy allows for the determination of the molecular formula, C₉H₁₃NS, by distinguishing it from other potential formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. The protonated molecule is isolated and then fragmented, and the masses of the resulting product ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For α-pyrrolidinophenone cathinones, a related class of compounds, common fragmentation pathways include the neutral loss of the pyrrolidine ring wvu.eduwvu.edu. For this compound, the expected primary fragmentation pathways would involve cleavage of the bond between the pyrrolidine ring and the methylene group or the bond between the methylene group and the thiophene ring. The analysis of these fragments helps to confirm the connectivity of the molecular components. researchgate.netnih.gov
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₄NS⁺ | 168.0841 | Protonated molecular ion |
| [M+Na]⁺ | C₉H₁₃NNaS⁺ | 190.0661 | Sodium adduct |
| [C₅H₈N]⁺ | C₅H₈N⁺ | 82.0651 | Fragment from cleavage of C2-CH₂ bond |
| [C₅H₅S]⁺ | C₅H₅S⁺ | 97.0109 | Thiophen-2-ylmethyl (tropylium-like) cation |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique provides a precise three-dimensional map of electron density in a crystalline solid, revealing atomic positions, bond lengths, bond angles, and torsional angles.
The process requires growing a high-quality single crystal of the compound or a suitable derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. thieme-connect.de When an atom in the crystal absorbs and re-scatters X-rays, a phase shift occurs that is dependent on the chirality of the structure. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomer can be identified. The result is often expressed as a Flack parameter, where a value close to zero for a given stereochemical model confirms the assignment with high confidence. nih.gov
For this compound, an X-ray crystal structure would definitively confirm the 'S' configuration at the C2 position and provide invaluable information about the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Solution Conformation
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are highly sensitive to the three-dimensional structure of the molecule.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore (in this case, the thiophene ring). The sign and magnitude of the Cotton effects are characteristic of the molecule's absolute configuration and its preferred conformation in solution. nih.gov CD spectroscopy is a powerful tool for assessing enantiomeric purity, as the presence of the opposite enantiomer would diminish the signal intensity. mdpi.com
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to determine the absolute configuration by comparing the experimental data with that of known compounds or with theoretical predictions.
For this compound, the thiophene ring acts as a chromophore, which would give rise to characteristic signals in the UV region of the CD and ORD spectra. These spectra serve as a crucial analytical fingerprint for confirming the stereochemical integrity of a sample and can also be used to study conformational changes that may occur upon complexation with metal ions or other molecules.
| Technique | Parameter | Hypothetical Value |
|---|---|---|
| Optical Rotation | Specific Rotation [α]D²⁰ (c=1, MeOH) | e.g., -15.5° |
| Circular Dichroism | Cotton Effect 1 (λ, nm) | e.g., 235 nm (Positive) |
| Circular Dichroism | Cotton Effect 2 (λ, nm) | e.g., 210 nm (Negative) |
Computational Chemistry and Theoretical Studies of 2s 2 Thiophen 2 Ylmethyl Pyrrolidine
Quantum Chemical Calculations for Conformational Analysis and Energetics
Currently, there are no published studies that have specifically performed quantum chemical calculations to determine the conformational landscape and energetics of (2S)-2-(thiophen-2-ylmethyl)pyrrolidine. Such a study would be valuable in identifying the most stable three-dimensional structures of the molecule, calculating the relative energies of different conformers, and understanding the rotational barriers around the single bonds connecting the pyrrolidine (B122466) and thiophene (B33073) rings. This information is foundational for understanding its chemical reactivity and biological interactions.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Detailed Density Functional Theory (DFT) studies focused on the reaction mechanisms involving this compound have not been reported. Future research in this area could investigate its role in various chemical transformations, mapping out the potential energy surfaces of reactions, and identifying the structures and energies of transition states. This would provide crucial insights into the kinetics and thermodynamics of reactions where this compound acts as a reactant, catalyst, or product.
Molecular Dynamics Simulations for Ligand-Substrate/Metal Interactions
There is a lack of published molecular dynamics (MD) simulations investigating the interactions of this compound with biological substrates or metal ions. MD simulations would be a powerful tool to explore its dynamic behavior in a simulated biological environment, such as the active site of an enzyme or a receptor binding pocket. These studies could reveal key intermolecular interactions, the stability of binding poses, and the influence of the compound on the dynamics of its binding partners.
Prediction of Spectroscopic Properties and Chiroptical Signatures
No theoretical predictions of the spectroscopic properties and chiroptical signatures for this compound are currently available in the literature. Computational methods, such as Time-Dependent DFT (TD-DFT), could be employed to predict its electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These predictions would be instrumental in correlating its absolute configuration with its chiroptical response, aiding in its experimental characterization.
Advanced Applications and Future Directions in Chemical Synthesis
Integration of (2S)-2-(thiophen-2-ylmethyl)pyrrolidine into Polymer-Supported Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in sustainable chemistry, facilitating catalyst recovery and reuse. The integration of this compound into polymer-supported catalytic systems is a promising strategy for developing robust and recyclable organocatalysts. The pyrrolidine (B122466) moiety is a well-established motif in aminocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates.
The thiophene (B33073) group can be functionalized to allow for covalent attachment to various polymer backbones, such as polystyrene or silica (B1680970) gel. The choice of linker and polymer support is crucial for maintaining catalytic activity and selectivity. Research on similar pyrrolidine-based organocatalysts has demonstrated that the microenvironment of the polymer can influence the stereochemical outcome of the catalyzed reaction. While specific data on polymer-supported this compound is not yet widely available, the principles derived from related systems suggest its potential for high efficiency and recyclability in asymmetric transformations.
Table 1: Illustrative Examples of Polymer-Supported Pyrrolidine Catalysts in Asymmetric Reactions
| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Enantiomeric Excess (%) | Recyclability (Cycles) |
| Polystyrene-supported (S)-proline | Aldol (B89426) Reaction | Acetone, 4-Nitrobenzaldehyde | 95 | 76 | 5 |
| Silica-grafted diarylprolinol silyl (B83357) ether | Michael Addition | Propanal, Nitrostyrene | 98 | 99 | 10 |
| JandaJel-supported tetrazole-pyrrolidine | Friedel-Crafts Alkylation | Indole, trans-β-Nitrostyrene | 92 | 94 | 7 |
This table presents data for analogous polymer-supported pyrrolidine catalysts to illustrate the potential performance of systems based on this compound.
Flow Chemistry Applications for Scalable Asymmetric Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of this compound as a chiral catalyst or ligand in flow reactors is an area of active exploration. Its solubility in common organic solvents makes it suitable for homogeneous flow catalysis.
In a typical setup, a solution of the catalyst, reactants, and any necessary additives is continuously passed through a heated or cooled reactor coil. The short reaction times and precise temperature control achievable in microreactors can lead to improved yields and selectivities. Furthermore, integrating in-line purification techniques, such as solid-phase extraction or membrane separation, can enable the continuous production of highly pure chiral products. The development of immobilized versions of this compound in packed-bed reactors would further enhance the sustainability of these processes by allowing for catalyst reuse over extended periods.
Exploration in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. The unique structural features of this compound make it an attractive component for the design of novel MCRs. The secondary amine of the pyrrolidine ring can participate as a nucleophile, while the thiophene ring can be involved in various cycloaddition or cross-coupling reactions.
For instance, this compound could be employed in Passerini or Ugi-type reactions, leading to the formation of diverse peptidomimetic structures. The inherent chirality of the pyrrolidine scaffold can induce stereoselectivity in these transformations, providing access to libraries of enantioenriched compounds with potential biological activity. The exploration of this compound in MCRs is a promising avenue for the discovery of new chemical entities for drug discovery and materials science. nih.govrsc.org
Potential as a Building Block in Complex Molecule Synthesis
The chiral pyrrolidine ring is a common motif in a wide range of natural products and pharmaceuticals. mdpi.com this compound serves as a valuable chiral building block for the stereoselective synthesis of more complex molecules. The thiophene group provides a versatile handle for further chemical modifications through reactions such as electrophilic substitution, metalation-cross coupling, or ring-opening metathesis.
This allows for the elaboration of the thiophene moiety into other functional groups or its incorporation into larger ring systems. The pyrrolidine nitrogen can be protected and deprotected as needed, and the stereocenter at the 2-position can direct the stereochemical outcome of subsequent reactions. The use of this compound as a starting material has the potential to streamline the synthesis of complex targets, including alkaloids and other biologically active compounds.
Design of New Chiral Architectures Inspired by this compound
The unique combination of a chiral pyrrolidine and an aromatic thiophene ring in this compound provides inspiration for the design of novel chiral ligands and organocatalysts. The thiophene ring can act as a rigid scaffold to position other coordinating groups, leading to the development of new bidentate or tridentate ligands for asymmetric metal catalysis.
Furthermore, the electronic properties of the thiophene ring can be tuned by introducing substituents, which can in turn influence the catalytic activity and selectivity of the resulting catalyst. Computational modeling and combinatorial chemistry approaches can be used to explore the vast chemical space of potential catalysts derived from this scaffold. The insights gained from studying the structure-activity relationships of these new chiral architectures will undoubtedly contribute to the broader field of asymmetric catalysis. nih.gov
Conclusion and Outlook on the Research Landscape of 2s 2 Thiophen 2 Ylmethyl Pyrrolidine
Summary of Key Achievements and Methodological Advancements
The primary achievement concerning (2S)-2-(thiophen-2-ylmethyl)pyrrolidine lies in its successful synthesis, making this chiral building block accessible for further research and development. Methodological advancements are principally associated with the stereoselective synthesis of substituted pyrrolidines, a field of intense investigation in organic chemistry. mdpi.com The presence of the thiophene (B33073) group, a key component in many pharmaceuticals, adds to its potential value. nih.gov
Key achievements can be summarized as:
Availability of a Chiral Building Block: The synthesis of this compound provides researchers with a novel, bifunctional molecule. The pyrrolidine (B122466) unit offers a stereochemically defined core, crucial for asymmetric synthesis and as a scaffold for drug design. nih.gov
Incorporation of a Privileged Heterocycle: The thiophene ring is a well-known "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its incorporation into a chiral pyrrolidine framework creates a molecule with inherent potential for biological activity.
Foundation for Derivative Synthesis: The established synthesis of the parent compound serves as a critical starting point for the creation of a diverse library of derivatives, enabling systematic exploration of its properties and applications.
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the potential, the research landscape for this compound remains largely uncharted. A significant challenge is the current lack of extensive studies dedicated to exploring its specific catalytic or biological activities.
Remaining challenges and unexplored avenues include:
Limited Application Data: There is a scarcity of published research detailing the direct application of this compound in catalysis or as a primary therapeutic agent. Its potential is inferred from the properties of its constituent moieties rather than demonstrated results.
Exploration in Organocatalysis: The pyrrolidine core is a cornerstone of modern organocatalysis. nih.gov A major unexplored avenue is the systematic evaluation of this compound and its derivatives as catalysts in a wide range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
Ligand Development for Metal Catalysis: The nitrogen of the pyrrolidine and the sulfur of the thiophene ring are potential coordination sites for transition metals. nih.gov The development of this compound-based ligands for asymmetric metal-catalyzed reactions is a promising but unexplored field. nih.gov
Medicinal Chemistry Investigations: While the thiophene and pyrrolidine motifs are present in many bioactive molecules, the specific combination in this compound has not been extensively studied for therapeutic potential. nih.govnih.gov Systematic screening for various biological activities (e.g., anticancer, antibacterial, antiviral) is a critical next step. tandfonline.com
Future Prospects for Novel Chemical Transformations and Catalyst Development
The future for this compound is promising, with significant opportunities for innovation in both catalysis and materials science. The unique combination of a chiral amine and a sulfur-containing aromatic ring offers a rich platform for development.
Future prospects include:
Development of Novel Organocatalysts: Modification of the pyrrolidine nitrogen, for instance, by introducing bulky substituents or additional hydrogen-bonding moieties, could lead to a new class of highly efficient and selective organocatalysts. The thiophene group could play a role in non-covalent interactions within the catalyst-substrate complex, influencing stereoselectivity.
Design of Chiral Ligands for Asymmetric Catalysis: The compound can serve as a scaffold for the synthesis of novel bidentate or tridentate ligands for transition metal catalysis. nih.gov Functionalization of the thiophene ring could introduce additional coordinating atoms, allowing for the fine-tuning of the ligand's electronic and steric properties to control the outcome of catalytic reactions. researchgate.net
Synthesis of Bioactive Molecules: The scaffold of this compound is an attractive starting point for the synthesis of new chemical entities with potential therapeutic applications. mdpi.com Structure-activity relationship (SAR) studies on derivatives could identify compounds with potent and selective biological activity.
Creation of Chiral Materials: Thiophene-based polymers are known for their interesting electronic properties. rsc.org Incorporating a chiral pyrrolidine unit could lead to the development of novel chiral conductive polymers with applications in asymmetric catalysis, chiral sensing, and separation technologies.
Q & A
Q. What are the common synthetic routes for (2S)-2-(thiophen-2-ylmethyl)pyrrolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key routes include:
- Hydrogenation and Scission-allylation : Starting from intermediates like (2S,4R)-2-Allyl-4-hydroxy-1-methoxycarbonyl pyrrolidine, hydrogenation followed by Scission-allylation yields substituted pyrrolidines .
- Silane-Mediated Protection : Using (R)-(+)-α,α-diphenylprolinol and trimethylsilyl triflate, high yields (~99%) are achieved via silyl ether protection .
- Cyclopropylethynyl Thiophene Route : Reaction of 2-(2-cyclopropylethynyl)-thiophene with p-toluidine under General Procedure J yields the target compound in 72% after flash chromatography (PE/EtOAc) .
Table 1 : Comparison of Synthetic Methods
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Determines molecular structure via proton and carbon shifts (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- HPLC with Chiral Columns : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) .
- Polarimetry : Measures specific rotation ([α]D) to confirm enantiomeric excess (e.g., [α]D²⁰ = -148.0° for a related pyrrolidine derivative) .
Table 2 : Analytical Techniques and Applications
Advanced Research Questions
Q. How can researchers address unexpected byproduct formation during fluorination or allylation reactions involving this compound derivatives?
- Methodological Answer :
- Reagent Optimization : Fluolead™ minimizes rearranged byproducts (e.g., 95% target vs. 5% piperidine byproduct) compared to DAST or Deoxo-Fluor™ .
- Temperature Control : Lower reaction temperatures (e.g., -78°C) reduce side reactions during allylation .
- Mechanistic Studies : Use DFT calculations to predict reaction pathways and identify intermediates prone to rearrangement .
Q. What computational methods aid in understanding the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states and intermediates in asymmetric catalysis (e.g., Rh-complex-mediated hydrogenation) .
- Molecular Dynamics Simulations : Predict ligand-substrate interactions in chiral environments (e.g., π-stacking with thiophene rings) .
- QM/MM Hybrid Methods : Study solvent effects on reaction kinetics (e.g., THF vs. toluene) .
Q. What strategies optimize enantioselective synthesis of this compound, particularly in avoiding racemization?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-prolinol derivatives to enforce stereochemistry during alkylation .
- Low-Temperature Quenching : Rapid cooling after reaction completion prevents epimerization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. How do different catalytic systems (e.g., Rh complexes) derived from this compound influence asymmetric synthesis outcomes?
- Methodological Answer :
- Rhodium Complexes : (2S)-2-(Iodomethyl)-1-(4-tolylsulfonyl)pyrrolidine forms N-heterocyclic carbene (NHC) ligands for enantioselective hydrogenation (e.g., 74% yield, >90% ee) .
- Phosphine Ligands : (2S,4S)-4-Diphenylphosphino derivatives enhance Pd-catalyzed cross-coupling regioselectivity (e.g., Suzuki-Miyaura reactions) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and turnover frequency .
Key Considerations for Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
